
3-nitro-N-(2,2,2-trifluoroethyl)benzamide
Vue d'ensemble
Description
3-nitro-N-(2,2,2-trifluoroethyl)benzamide: is an organic compound with the molecular formula C9H7F3N2O3 It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a trifluoroethyl group (-CF3CH2-) attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:
Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position of the benzene ring.
Trifluoroethylation: The nitrated benzamide is then reacted with 2,2,2-trifluoroethylamine under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents may also be used to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The nitro group in 3-nitro-N-(2,2,2-trifluoroethyl)benzamide can undergo reduction to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products:
Reduction: The major product is 3-amino-N-(2,2,2-trifluoroethyl)benzamide.
Substitution: The products depend on the substituent introduced, such as 3-chloro-N-(2,2,2-trifluoroethyl)benzamide if chlorine is the substituent.
Oxidation: The products may include various oxidized derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: 3-nitro-N-(2,2,2-trifluoroethyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its trifluoromethyl group imparts desirable properties such as increased stability and lipophilicity.
Mécanisme D'action
The mechanism of action of 3-nitro-N-(2,2,2-trifluoroethyl)benzamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoroethyl group may enhance membrane permeability and target specificity.
Comparaison Avec Des Composés Similaires
3-methyl-N-(2,2,2-trifluoroethyl)benzamide: Similar structure but with a methyl group instead of a nitro group.
N-(2,2,2-trifluoroethyl)benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 3-nitro-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of both a nitro group and a trifluoroethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Activité Biologique
3-Nitro-N-(2,2,2-trifluoroethyl)benzamide is an organic compound notable for its unique structural features, including a nitro group and a trifluoroethyl substituent on a benzamide backbone. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula C10H9F3N2O2 and a molecular weight of 248.16 g/mol. Its structure can be described as follows:
- Benzene Ring : A six-membered carbon ring with alternating double bonds.
- Nitro Group : Positioned at the meta position relative to the amide group, which enhances its reactivity.
- Trifluoroethyl Group : This substituent increases lipophilicity, potentially improving pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-nitrobenzoyl chloride with 2,2,2-trifluoroethylamine. This reaction can be summarized in the following steps:
- Formation of Benzoyl Chloride : 3-Nitrobenzoic acid is converted to its corresponding acyl chloride.
- Nucleophilic Substitution : The acyl chloride reacts with 2,2,2-trifluoroethylamine to form the desired benzamide.
This synthetic route is advantageous for producing derivatives with varying biological activities.
Biological Activity
The biological activity of this compound has not been extensively studied; however, related compounds exhibit a broad spectrum of activities including:
- Antineoplastic Activity : Nitro compounds are known for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Properties : Nitro derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and other inflammatory mediators such as COX-2 and TNF-α .
- Antimicrobial Effects : Some nitro compounds demonstrate antibacterial and antifungal properties, making them candidates for further investigation in drug development.
Comparative Biological Activity Table
Compound | Activity Type | Mechanism of Action |
---|---|---|
This compound | Potential anticancer | Induction of apoptosis |
Nitrobenzamide Derivatives | Anti-inflammatory | Inhibition of iNOS and COX-2 |
Trifluoroethyl Compounds | Antimicrobial | Disruption of microbial cell membranes |
Case Studies
- Inhibition Studies : Research indicates that nitrobenzamide derivatives can inhibit iNOS effectively. For instance, one study highlighted that certain nitro compounds displayed significant anti-inflammatory effects by modulating nitric oxide production in macrophages .
- Molecular Docking Simulations : Preliminary docking studies suggest that this compound may interact favorably with various biological targets due to its electronic properties imparted by the nitro and trifluoroethyl groups. These simulations can help predict binding affinities and possible mechanisms of action.
Q & A
Q. Basic: What are the most reliable synthetic routes for 3-nitro-N-(2,2,2-trifluoroethyl)benzamide, and how do reaction conditions impact yield?
Methodological Answer:
The synthesis typically involves coupling 3-nitrobenzoyl chloride with 2,2,2-trifluoroethylamine under controlled conditions. A catalyst-free, one-pot reaction using phosphorus pentachloride (PCl₅) at 100°C for 2 hours has achieved yields up to 96.9% . Key variables include stoichiometric ratios of PCl₅ to the benzamide precursor, reaction temperature, and vacuum distillation for purification. Lower temperatures (<80°C) may reduce side-product formation but prolong reaction times. Comparative studies suggest that solvent choice (e.g., acetonitrile vs. THF) affects reaction kinetics and purity .
Q. Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is critical for verifying the trifluoroethyl and nitro groups. For example:
- ¹⁹F NMR : A singlet near δ -70 ppm confirms the CF₃ group .
- ¹H NMR : The ethylenic protons adjacent to the trifluoroethyl group appear as a quartet (J ≈ 9 Hz) .
X-ray crystallography can resolve ambiguities in regiochemistry, particularly if nitro group positioning is contested . Mass spectrometry (ESI-MS) with m/z matching the molecular ion ([M+H]⁺) further validates purity .
Q. Advanced: What strategies resolve contradictions in biological activity data for analogs of this compound?
Methodological Answer:
Discrepancies often arise from assay conditions or structural analogs. For example:
- Enzyme Inhibition Assays : If IC₅₀ values vary, validate using isothermal titration calorimetry (ITC) to measure binding affinities directly .
- Structural Analogs : Compare with derivatives like N-(2-phenylethyl)benzamide to isolate the trifluoroethyl group’s electronic effects .
- Meta-Analysis : Cross-reference datasets from PubChem and patent literature (e.g., Janssen Sciences’ synthetic protocols) to identify batch-specific impurities .
Q. Advanced: How does the trifluoroethyl group influence the compound’s pharmacokinetic properties?
Methodological Answer:
The CF₃ group enhances metabolic stability by:
- Reducing Basicility : The electron-withdrawing effect lowers the pKa of adjacent amines, minimizing protonation and improving membrane permeability .
- Steric Effects : Molecular dynamics simulations show the CF₃ group restricts rotation around the C-N bond, favoring bioactive conformations .
In vitro ADME studies using hepatic microsomes (human/rat) quantify oxidative degradation rates, with trifluoroethyl analogs showing 2–3× longer half-lives than non-fluorinated counterparts .
Q. Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Vacuum Distillation : Effective for removing phosphorus oxychloride byproducts, yielding >95% purity at 1.3 mmHg .
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for small-scale purification; monitor by TLC (Rf ≈ 0.3) .
- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline forms suitable for X-ray analysis .
Q. Advanced: How to design experiments to study the nitro group’s role in target binding?
Methodological Answer:
- Isosteric Replacement : Synthesize analogs replacing the nitro group with cyano (-CN) or methanesulfonyl (-SO₂Me) groups and compare binding affinities via SPR .
- Computational Docking : Use Schrödinger Suite to model nitro group interactions with active-site residues (e.g., hydrogen bonding with serine or tyrosine) .
- Mutagenesis Studies : If targeting enzymes, mutate putative binding residues (e.g., Ser195 in hydrolases) and assess activity loss via fluorogenic assays .
Q. Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : DSC shows decomposition onset at 180°C; store at -20°C in amber vials .
- Hydrolytic Stability : Susceptible to base-mediated nitro group reduction; avoid aqueous buffers with pH > 8 .
- Light Sensitivity : UV-Vis spectroscopy confirms nitro group photodegradation; use argon-filled containers for long-term storage .
Q. Advanced: How to address low solubility in aqueous assays for this compound?
Methodological Answer:
- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers (e.g., HP-β-CD) to enhance solubility without denaturing proteins .
- Prodrug Design : Synthesize phosphate or acetate esters of the benzamide to improve hydrophilicity .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release in cell-based assays .
Q. Advanced: What computational tools predict the metabolic pathways of this compound?
Methodological Answer:
- In Silico Platforms : Use GLORY or Meteor to identify likely Phase I/II metabolites (e.g., nitro reduction to amine or glucuronidation) .
- Density Functional Theory (DFT) : Calculate activation energies for nitro group reduction to prioritize labile metabolites .
- CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to predict drug-drug interactions .
Q. Basic: How to validate the absence of genotoxic impurities in synthetic batches?
Methodological Answer:
- HPLC-MS/MS : Detect residual aryl amines (potential nitro reduction byproducts) with LOQ ≤ 1 ppm .
- Ames Test : Use Salmonella typhimurium strains TA98 and TA100 to assess mutagenicity .
- ICH Guidelines : Follow Q3A/B thresholds for elemental impurities (e.g., Pd < 10 ppm if metal catalysts are used) .
Propriétés
IUPAC Name |
3-nitro-N-(2,2,2-trifluoroethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)5-13-8(15)6-2-1-3-7(4-6)14(16)17/h1-4H,5H2,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFVGHWZEUZDGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.